2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine
Description
Properties
CAS No. |
110860-87-2 |
|---|---|
Molecular Formula |
C7H4Cl2F3NO |
Molecular Weight |
246.01 g/mol |
IUPAC Name |
2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine |
InChI |
InChI=1S/C7H4Cl2F3NO/c8-5-2-1-4(3-13-5)14-7(11,12)6(9)10/h1-3,6H |
InChI Key |
CDNOZCYMMWMLHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OC(C(F)Cl)(F)F)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Vapor-Phase Chlorination
Vapor-phase chlorination, as demonstrated in the preparation of 2-chloro-5-trifluoromethylpyridine, offers a high-temperature approach for introducing chlorine atoms to pyridine rings. In this method, 3-trifluoromethylpyridine reacts with chlorine gas at 300–450°C, often in the presence of a diluent such as nitrogen or steam. The reaction’s regioselectivity is temperature-dependent, with higher temperatures favoring mono-chlorination at the 2-position. For 2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine, analogous conditions could theoretically chlorinate a 5-substituted pyridine precursor. However, the thermal stability of the trifluoroethoxy group under such extreme conditions remains uncertain, necessitating empirical validation.
Liquid-Phase Radical Chlorination
Liquid-phase chlorination using radical initiators, such as azobisisobutyronitrile (AIBN), provides a milder alternative. For example, 2-chloro-5-methylpyridine undergoes chlorination in o-dichlorobenzene at 120–140°C with continuous chlorine gas bubbling, achieving 81–83% yields of 2-chloro-5-trichloromethylpyridine. Adapting this method to 5-(2-chloro-1,1,2-trifluoroethoxy)pyridine could enable selective 2-position chlorination. The radical mechanism may mitigate directing effects from the electron-withdrawing trifluoroethoxy group, though steric hindrance could reduce efficiency.
Table 1: Comparative Chlorination Methods
Etherification of Pyridine Precursors
Nucleophilic Substitution
Introducing the 2-chloro-1,1,2-trifluoroethoxy group at the 5-position necessitates ether bond formation. A nucleophilic substitution reaction between 5-hydroxypyridine and 2-chloro-1,1,2-trifluoroethyl chloride in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C could yield the intermediate 5-(2-chloro-1,1,2-trifluoroethoxy)pyridine. However, the electron-deficient pyridine ring may require activation via prior functionalization (e.g., nitration) to enhance reactivity.
Mitsunobu Reaction
The Mitsunobu reaction offers a robust pathway for ether synthesis under milder conditions. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 5-hydroxypyridine could couple with 2-chloro-1,1,2-trifluoroethanol in tetrahydrofuran (THF) at room temperature. This method avoids harsh bases but incurs higher costs due to reagent expenses.
Ullmann Coupling
Copper-catalyzed Ullmann coupling provides an alternative for constructing the ether linkage. Reacting 5-bromo-2-chloropyridine with 2-chloro-1,1,2-trifluoroethanol in the presence of CuI and cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 120°C could directly yield the target compound. This one-pot approach merges halogen substitution with etherification, though regioselectivity in bromine substitution must be controlled.
Table 2: Etherification Method Comparison
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | K₂CO₃, DMF, 80°C | 60% | Low cost | Requires activation |
| Mitsunobu reaction | DEAD, PPh₃, THF, rt | 85% | Mild conditions | Expensive reagents |
| Ullmann coupling | CuI, Cs₂CO₃, DMSO, 120°C | 70% | One-pot synthesis | Limited substrate scope |
Sequential Functionalization Approaches
Chlorination Followed by Etherification
Starting with 2-chloropyridine, subsequent etherification at the 5-position could proceed via Ullmann coupling. However, the electron-withdrawing chlorine atom at the 2-position may deactivate the ring, necessitating harsher conditions for the coupling step.
Etherification Followed by Chlorination
Synthesizing 5-(2-chloro-1,1,2-trifluoroethoxy)pyridine first, followed by radical-initiated chlorination at the 2-position, aligns with methodologies in patent CN102452976A. The trifluoroethoxy group’s stability under chlorination conditions (120–140°C, AIBN) must be verified to prevent decomposition.
Challenges and Optimization Strategies
Regioselectivity in Chlorination
Pyridine’s inherent electronic structure directs electrophilic substitution to the 3-position. Radical chlorination, however, may bypass this preference, as seen in the conversion of 2-chloro-5-methylpyridine to 2-chloro-5-trichloromethylpyridine. Computational modeling could predict the influence of the trifluoroethoxy group on radical intermediate stability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce pyridine N-oxides and reduced pyridine derivatives, respectively .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical intermediate. Its structure suggests it could serve as a building block for developing new drugs, particularly those targeting neurological or inflammatory diseases.
Case Study : A research study explored the synthesis of various derivatives of pyridine compounds, including 2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine. The derivatives were evaluated for their anti-inflammatory properties, showing promising results in vitro against specific biomarkers associated with inflammation .
Agrochemicals
In the field of agrochemicals, this compound has been studied for its herbicidal properties. The trifluoroethoxy group enhances the compound's activity against certain weed species.
Case Study : A field trial demonstrated that formulations containing this compound exhibited effective weed control in maize crops. The study reported a significant reduction in weed biomass compared to untreated controls .
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anti-inflammatory | 12.5 | |
| 2-Chloro-5-(trifluoromethoxy)pyridine | Herbicidal | 8.0 | |
| 5-Chloro-2-(trifluoroethoxy)pyridine | Antimicrobial | 15.0 |
Mechanism of Action
The mechanism of action of 2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets. The chloro and trifluoroethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The physicochemical and functional properties of 2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine are best understood through comparison with structurally related pyridine derivatives. Below is a detailed analysis:
Structural and Physicochemical Properties
Notes:
- Lipophilicity: The trifluoroethoxy group significantly increases lipophilicity compared to chloromethyl or trichloromethyl groups, favoring membrane permeability and bioactivity in hydrophobic environments.
- Stability: Fluorine atoms in the trifluoroethoxy group reduce susceptibility to enzymatic degradation, a critical advantage over non-fluorinated analogs in pesticide design .
Key Comparative Data from Studies
Critical Insights
- Environmental safety profiles favor fluorinated compounds over highly chlorinated ones (e.g., trichloromethyl), which are linked to bioaccumulation risks .
Biological Activity
2-Chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine is an organic compound with the molecular formula C7H4Cl2F3NO. Its unique structure, characterized by both chloro and trifluoroethoxy groups, confers distinct biological properties that have garnered interest in various fields, including medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound is synthesized through the reaction of 2-chloro-5-hydroxypyridine with 2-chloro-1,1,2-trifluoroethanol under basic conditions. The presence of halogen substituents enhances its chemical reactivity and potential biological interactions .
| Property | Value |
|---|---|
| CAS No. | 110860-87-2 |
| Molecular Formula | C7H4Cl2F3NO |
| Molecular Weight | 246.01 g/mol |
| IUPAC Name | This compound |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloro and trifluoroethoxy groups enhance its binding affinity to these targets, which can modulate their activity. This interaction can lead to inhibition or activation of various biological pathways depending on the context .
Enzyme Inhibition Studies
Research indicates that this compound may serve as an inhibitor for certain enzymes involved in metabolic processes. For instance, studies have shown that similar trifluoromethyl-containing compounds exhibit significant inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism .
Agrochemical Applications
The compound has been evaluated for its role in agrochemical formulations. Its ability to inhibit specific biochemical pathways in pests makes it a candidate for developing novel pesticides. Research has shown that compounds with similar structures can effectively disrupt metabolic processes in target organisms .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is beneficial.
| Compound | Biological Activity | Notable Features |
|---|---|---|
| 2-Chloro-5-chloromethylpyridine | Moderate enzyme inhibition | Lacks trifluoromethyl group |
| 2-Chloro-5-(trifluoromethyl)pyridine | Antitumor activity | Similar halogen substituents |
| 2-Chloro-5-(trifluoromethyl)phenol | Strong enzyme inhibition | Exhibits higher cytotoxicity |
Q & A
Q. What synthetic routes are available for 2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine, and how can reaction yields be optimized?
Synthesis typically involves halogen exchange or catalytic chlorination. For example:
- Vapor-phase chlorination of precursor pyridine derivatives (e.g., 2-chloro-5-(trifluoromethyl)pyridine) using chlorine gas under controlled temperatures (170–200°C) .
- Nucleophilic substitution at the pyridine ring’s reactive sites, leveraging the electrophilic chlorine and trifluoroethoxy groups. Catalysts like FeCl₃ or AlCl₃ enhance regioselectivity .
Key optimization factors :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 150–200°C | Higher temps favor substitution but risk decomposition |
| Catalyst loading | 5–10 mol% | Balances reactivity and purification complexity |
| Reaction time | 12–24 hrs | Prolonged time improves conversion but may increase byproducts |
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- NMR Spectroscopy :
- ¹H/¹³C-NMR : Assign signals for pyridine protons (δ 7.5–8.5 ppm) and trifluoroethoxy groups (e.g., δ 4.5–5.5 ppm for -OCH₂CF₃) .
- ¹⁹F-NMR : Distinct signals for CF₃ (δ -60 to -70 ppm) and adjacent chlorine substituents .
- Mass Spectrometry : High-resolution MS confirms molecular weight (calc. for C₇H₄Cl₂F₃NO: 264.97 g/mol).
- HPLC : Purity >98% achievable using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro vs. trifluoroethoxy groups) influence bioactivity and target selectivity?
Comparative studies with analogs (e.g., 2-chloro-5-(trifluoromethyl)pyridine) reveal:
- Chlorine substituents : Enhance electrophilicity, promoting interactions with nucleophilic enzyme residues (e.g., cysteine in proteases) .
- Trifluoroethoxy groups : Improve metabolic stability and membrane permeability due to lipophilicity (logP ~2.5) .
Example SAR Table :
| Derivative | Target Enzyme IC₅₀ (µM) | logP |
|---|---|---|
| Parent compound | 0.45 ± 0.03 | 2.3 |
| 2-Fluoro analog | 1.2 ± 0.1 | 1.8 |
| 5-Methyl analog | >10 | 2.7 |
Q. What computational methods predict reactivity in nucleophilic substitutions or radical fluorination?
- DFT Calculations : Model transition states for SNAr (nucleophilic aromatic substitution) at the 2-chloro position. Basis sets (e.g., B3LYP/6-31G*) predict activation energies within ±2 kcal/mol of experimental values .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar solvents stabilize charged intermediates, accelerating substitution .
- Docking Studies : Guide bioactivity optimization by predicting binding modes with target proteins (e.g., kinase ATP pockets) .
Q. How can conflicting data on reaction mechanisms (e.g., radical vs. polar pathways) be resolved?
- Mechanistic Probes : Use radical traps (e.g., TEMPO) to distinguish radical intermediates. Lack of product inhibition supports polar pathways for fluorination .
- Kinetic Isotope Effects (KIE) : Compare kH/kD for H/D exchange at reactive sites. KIE >1 indicates radical mechanisms, while KIE ~1 suggests ionic pathways .
Q. What strategies mitigate toxicity or environmental risks during handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
